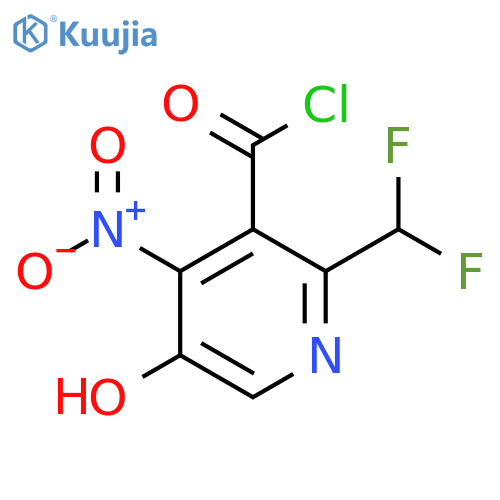

Cas no 1807002-89-6 (2-(Difluoromethyl)-5-hydroxy-4-nitropyridine-3-carbonyl chloride)

2-(Difluoromethyl)-5-hydroxy-4-nitropyridine-3-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-5-hydroxy-4-nitropyridine-3-carbonyl chloride

-

- インチ: 1S/C7H3ClF2N2O4/c8-6(14)3-4(7(9)10)11-1-2(13)5(3)12(15)16/h1,7,13H

- InChIKey: NLOGTDAYXKOLDC-UHFFFAOYSA-N

- ほほえんだ: ClC(C1=C(C(=CN=C1C(F)F)O)[N+](=O)[O-])=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 299

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 96

2-(Difluoromethyl)-5-hydroxy-4-nitropyridine-3-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029026893-1g |

2-(Difluoromethyl)-5-hydroxy-4-nitropyridine-3-carbonyl chloride |

1807002-89-6 | 95% | 1g |

$2,808.15 | 2022-03-31 | |

| Alichem | A029026893-250mg |

2-(Difluoromethyl)-5-hydroxy-4-nitropyridine-3-carbonyl chloride |

1807002-89-6 | 95% | 250mg |

$1,068.20 | 2022-03-31 | |

| Alichem | A029026893-500mg |

2-(Difluoromethyl)-5-hydroxy-4-nitropyridine-3-carbonyl chloride |

1807002-89-6 | 95% | 500mg |

$1,735.55 | 2022-03-31 |

2-(Difluoromethyl)-5-hydroxy-4-nitropyridine-3-carbonyl chloride 関連文献

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

2-(Difluoromethyl)-5-hydroxy-4-nitropyridine-3-carbonyl chlorideに関する追加情報

Research Brief on 2-(Difluoromethyl)-5-hydroxy-4-nitropyridine-3-carbonyl chloride (CAS: 1807002-89-6)

2-(Difluoromethyl)-5-hydroxy-4-nitropyridine-3-carbonyl chloride (CAS: 1807002-89-6) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethyl and nitro-substituted pyridine scaffold, serves as a critical intermediate in the synthesis of novel bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents.

The compound's structural features, including the reactive carbonyl chloride group, make it a versatile building block for the construction of more complex molecules. Researchers have leveraged its reactivity to develop targeted covalent inhibitors, which are increasingly important in the design of drugs for challenging therapeutic targets. The presence of the difluoromethyl group is particularly noteworthy, as it can enhance metabolic stability and modulate the electronic properties of the resulting derivatives.

Recent publications have highlighted the use of 2-(Difluoromethyl)-5-hydroxy-4-nitropyridine-3-carbonyl chloride in the synthesis of potential kinase inhibitors. Kinases are a major class of drug targets, and the ability to introduce fluorine atoms into inhibitor scaffolds can significantly improve their binding affinity and selectivity. One study demonstrated the successful incorporation of this compound into a series of pyridine-based inhibitors, which exhibited promising activity against specific kinase isoforms implicated in cancer.

In addition to its role in kinase inhibitor development, this compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that derivatives of 2-(Difluoromethyl)-5-hydroxy-4-nitropyridine-3-carbonyl chloride exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The nitro group in the pyridine ring is thought to contribute to this activity by facilitating the generation of reactive oxygen species within bacterial cells.

The synthesis and characterization of 2-(Difluoromethyl)-5-hydroxy-4-nitropyridine-3-carbonyl chloride have been described in detail in recent patents and peer-reviewed articles. Key synthetic steps typically involve the nitration of a pyridine precursor, followed by selective functionalization to introduce the difluoromethyl and carbonyl chloride groups. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structure and purity of the compound.

Looking ahead, the potential applications of 2-(Difluoromethyl)-5-hydroxy-4-nitropyridine-3-carbonyl chloride are expected to expand as researchers continue to explore its reactivity and biological activity. Ongoing studies are focused on optimizing its synthetic routes to improve yield and scalability, as well as investigating its utility in the development of new therapeutic agents. The compound's unique combination of functional groups positions it as a valuable tool in the medicinal chemist's toolkit.

In conclusion, 2-(Difluoromethyl)-5-hydroxy-4-nitropyridine-3-carbonyl chloride (CAS: 1807002-89-6) represents a promising chemical entity with diverse applications in drug discovery and chemical biology. Its role as a versatile intermediate and its potential biological activities make it a subject of ongoing research interest. Future studies will likely uncover additional uses for this compound, further solidifying its importance in the field.

1807002-89-6 (2-(Difluoromethyl)-5-hydroxy-4-nitropyridine-3-carbonyl chloride) 関連製品

- 2144423-18-5(benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate)

- 2171706-18-4(4-(cyclobutylcarbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

- 1005305-32-7(N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methoxyphenoxy)acetamide)

- 2228084-86-2(2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid)

- 1705096-76-9(4-(2H-1,3-benzodioxole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane)

- 946219-87-0(N'-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-N-(prop-2-en-1-yl)ethanediamide)

- 949977-50-8(2-(2,3-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid)

- 899999-38-3(1-(2,3-dimethylphenyl)-4-3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

- 2228386-64-7({1-5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl-3,3-difluorocyclobutyl}methanamine)

- 885519-56-2(6-Chloro-4-iodo-1H-indazole)